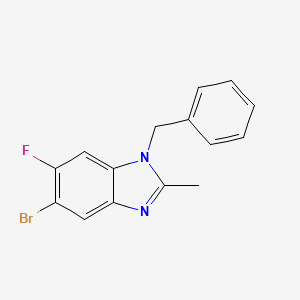

1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole

Übersicht

Beschreibung

“1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole” is a chemical compound with the CAS Number: 1393441-81-0. Its molecular weight is 319.18 . It is also known as 1-benzyl-5-bromo-6-fluoro-2-methyl-1H-benzimidazole .

Synthesis Analysis

While specific synthesis methods for “1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole” were not found, imidazole compounds, which are structurally similar, have been synthesized using various methods . For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole” consists of a benzimidazole core with a bromo, fluoro, and methyl substituent, and a benzyl group attached . The InChI code for this compound is 1S/C15H12BrFN2/c1-10-18-14-7-12(16)13(17)8-15(14)19(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 .Physical And Chemical Properties Analysis

The compound “1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole” has a molecular weight of 319.18 . The compound is likely a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

The benzodiazole moiety is a prominent feature in many pharmaceutical agents due to its bioactive properties. The presence of bromine and fluorine atoms in this compound can facilitate further chemical modifications, such as Suzuki coupling reactions, which are pivotal in creating complex pharmaceuticals . This compound could serve as a precursor in the synthesis of novel therapeutic agents with potential antibacterial, antiviral, or anticancer activities.

Development of Diagnostic Reagents

Fluorinated benzodiazoles, such as this compound, are often used in the development of diagnostic reagents. The fluorine atom can be a marker in positron emission tomography (PET) imaging, aiding in the diagnosis of diseases . The bromine atom allows for further chemical modifications, enhancing the compound’s utility in diagnostic applications.

Material Science Research

In material science, the compound’s unique structure could be utilized in the design of organic semiconductors. The electron-withdrawing nature of the fluorine atom, coupled with the electron-donating properties of the benzyl group, may contribute to charge transport properties in semiconductor materials .

Catalysis

The benzodiazole ring system can act as a ligand in catalysis, particularly in transition metal-catalyzed reactions. The steric and electronic properties of the substituents on the benzodiazole ring influence the catalytic activity and selectivity of the metal center .

Organic Synthesis Methodology

This compound can be used in organic synthesis as a building block for constructing more complex molecules. Its benzylic position is particularly reactive, allowing for various transformations such as free radical bromination or nucleophilic substitution, which are fundamental in synthetic organic chemistry .

Agrochemical Research

Compounds containing the benzodiazole scaffold are explored for their potential use in agrochemicals. The specific substituents in 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole could lead to the development of new pesticides or herbicides with improved efficacy and safety profiles .

Antimicrobial Studies

The structural features of this compound suggest potential antimicrobial activity. Research into benzodiazole derivatives has shown a range of biological activities, including antibacterial and antifungal effects, which could be harnessed in the development of new antimicrobial agents .

Neuroscience Research

Benzodiazoles have been studied for their effects on the central nervous system. This compound, with its specific halogen substitutions, might be investigated for its potential psychoactive properties or as a modulator of neurotransmitter systems .

Wirkmechanismus

Target of Action

The compound is a benzodiazole derivative. Benzodiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . .

Mode of Action

The mode of action of benzodiazole derivatives often involves interactions with cellular proteins or enzymes, leading to changes in cellular function . .

Biochemical Pathways

Benzodiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzodiazole derivatives inhibit enzymes involved in DNA synthesis, leading to anticancer effects .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of benzodiazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in cell division, the result might be inhibition of cell division .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of benzodiazole derivatives can be affected by the pH of the environment .

Eigenschaften

IUPAC Name |

1-benzyl-5-bromo-6-fluoro-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFN2/c1-10-18-14-7-12(16)13(17)8-15(14)19(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYINLJBKABPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1CC3=CC=CC=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528079.png)

![Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate](/img/structure/B1528080.png)

![1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1528081.png)

![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1528083.png)

![Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528086.png)

![Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1528087.png)

![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1528091.png)

![trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester](/img/structure/B1528093.png)

![8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1528095.png)

![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1528097.png)

![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1528099.png)

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-](/img/structure/B1528102.png)